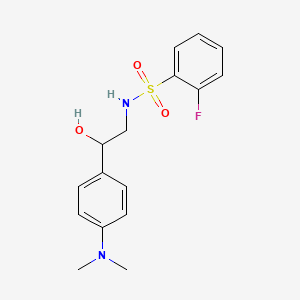

N-(2-(4-(dimethylamino)phenyl)-2-hydroxyethyl)-2-fluorobenzenesulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

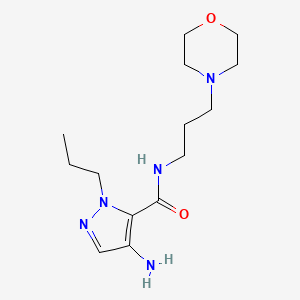

This compound is an organic molecule that contains a sulfonamide group, a fluorobenzene group, and a dimethylamino phenyl group . These types of compounds are often used in the synthesis of dyes and pigments for paper, textiles, and leather .

Synthesis Analysis

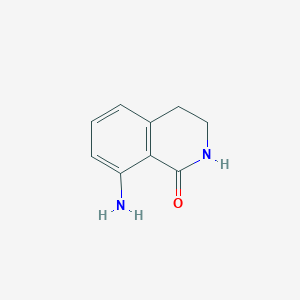

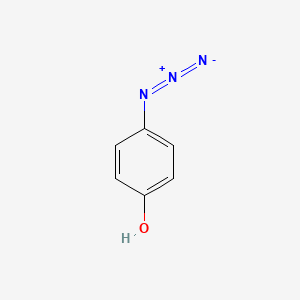

While specific synthesis methods for this compound were not found, similar compounds are generally synthesized through various organic reactions, including condensation and diazotization .Molecular Structure Analysis

The molecular structure of similar compounds often involves a central azo group, where each nitrogen atom is conjugated to a benzene ring . The structure of these compounds is often determined using techniques like X-ray diffraction and spectroscopic methods .Chemical Reactions Analysis

The chemical reactions involving similar compounds often involve electron transfer processes . These compounds can participate in various chemical reactions due to the presence of reactive functional groups.Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds can vary widely. For example, the HOMO–LUMO energy gap of a similar compound was found to be 2.806 eV, indicating its chemical reactivity .Applications De Recherche Scientifique

Copper-Catalyzed Radical N-Demethylation of Amides

A study by Xu Yi et al. (2020) developed an unprecedented N-demethylation method for N-methyl amides using N-fluorobenzenesulfonimide as an oxidant. This method involves a copper catalyst and results in the formation of carbinolamines, which spontaneously decompose to N-demethylated amides, indicating potential applications in organic synthesis and drug development (Xu Yi et al., 2020).

Selective Cyclooxygenase-2 Inhibitors

Hashimoto et al. (2002) synthesized and evaluated a series of benzenesulfonamide derivatives for their abilities to inhibit cyclooxygenase-2 (COX-2). Introduction of a fluorine atom increased COX-2 potency and selectivity, leading to the identification of a potent and selective COX-2 inhibitor, demonstrating its potential in pharmaceutical applications, particularly for inflammatory diseases (Hashimoto et al., 2002).

Fluoro Spin Adducts in Radical Chemistry

The study by Eberson and Persson (1997) explored the reactions of fluorinating reagents with spin traps, leading to fluoro spin adducts. This research provides insights into radical chemistry and the potential for developing novel diagnostic tools for studying free radical reactions (Eberson & Persson, 1997).

Platinum(II) Dithiocarbimato Complexes

Amim et al. (2008) reported the synthesis and characterization of new platinum(II) complexes with sulfonamide ligands. These complexes, due to their structural and spectroscopic properties, might have applications in materials science and catalysis (Amim et al., 2008).

Computational Study on Sulfonamide Molecules

A computational study by Murthy et al. (2018) on a newly synthesized sulfonamide molecule provided insights into its structural, electronic properties, and interactions with proteins. This research has implications for drug design and the study of molecular interactions in biological systems (Murthy et al., 2018).

Safety And Hazards

Orientations Futures

Propriétés

IUPAC Name |

N-[2-[4-(dimethylamino)phenyl]-2-hydroxyethyl]-2-fluorobenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19FN2O3S/c1-19(2)13-9-7-12(8-10-13)15(20)11-18-23(21,22)16-6-4-3-5-14(16)17/h3-10,15,18,20H,11H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBUPPNNAZMRCKT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=C(C=C1)C(CNS(=O)(=O)C2=CC=CC=C2F)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19FN2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-(4-(dimethylamino)phenyl)-2-hydroxyethyl)-2-fluorobenzenesulfonamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Rel-(3aR,6aS)-1'-methylhexahydrospiro[furo[3,4-b]pyrrole-3,4'-piperidine]](/img/structure/B2928247.png)

![N-(4-methoxyphenyl)-2-((3-(3-methoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2928248.png)

![Ethyl 2-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-ylamino)-1,3-benzothiazole-6-carboxylate](/img/structure/B2928253.png)

![(E)-1-(6,6-Difluoro-3-azabicyclo[3.1.0]hexan-3-yl)-4-(dimethylamino)but-2-en-1-one](/img/structure/B2928258.png)

![N-[(3-hydroxyphenyl)methyl]pyridine-4-carboxamide](/img/structure/B2928263.png)

![(Z)-methyl 2-(2-((2-(acetylthio)acetyl)imino)-6-methoxybenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2928266.png)

![N-(2-fluorophenyl)-2-((3-oxo-2-propyl-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)butanamide](/img/structure/B2928267.png)

![N-(4-(methylthio)benzo[d]thiazol-2-yl)furan-2-carboxamide](/img/structure/B2928270.png)